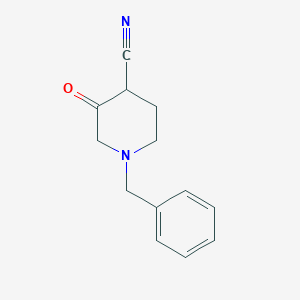
2-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoindoline-1,3-dione is a synthetic organic compound with potential applications in various fields, including medicinal chemistry, biology, and industrial chemistry. The unique structure features an isoindoline-1,3-dione core connected to a dihydroisoquinoline moiety through a butynyl linker.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoindoline-1,3-dione can be achieved through a multi-step process:
Preparation of Isoindoline-1,3-dione Derivatives:
Starting from commercially available phthalic anhydride, perform a condensation reaction with ammonia or a primary amine to form isoindoline-1,3-dione.
Synthesis of the Butynyl Intermediate:
React propargyl bromide with a suitable base to form the propargyl intermediate, which is then connected to the isoindoline-1,3-dione through nucleophilic substitution.
Formation of Dihydroisoquinoline:
Starting from isoquinoline, the dihydroisoquinoline moiety is synthesized through hydrogenation and subsequent functional group transformations.
Final Coupling:
Combine the dihydroisoquinoline intermediate with the butynyl-isoindoline-1,3-dione derivative using a palladium-catalyzed coupling reaction.
Industrial Production Methods
In an industrial setting, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters, higher yields, and scalability. Catalytic processes are employed to reduce costs and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoindoline-1,3-dione can undergo a variety of chemical reactions:
Oxidation:
The compound can be oxidized using reagents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction:
Reduction can be performed using hydrogen gas in the presence of a palladium catalyst, converting alkyne linkages to alkanes.
Substitution:
The compound can participate in nucleophilic substitution reactions, where functional groups attached to the isoindoline-1,3-dione or dihydroisoquinoline moieties are replaced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Hydrogen gas with palladium catalyst.
Bases and Acids: Sodium hydroxide, sulfuric acid for different substitution reactions.
Major Products
Oxidation products often include carboxylic acids or ketones.
Reduction usually yields saturated alkanes.
Substitution can lead to a variety of functionalized derivatives, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
2-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoindoline-1,3-dione has significant applications across several scientific fields:
Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.
Biology: Potentially used as a molecular probe for studying biological pathways.
Medicine: Investigated for its pharmacological properties, including potential anticancer or neuroprotective effects.
Industry: Used in the synthesis of dyes, pigments, and polymers with specific mechanical or optical properties.
Mecanismo De Acción
The compound's mechanism of action in biological systems involves its interaction with specific molecular targets. The dihydroisoquinoline moiety is known to interact with enzymes and receptors in the central nervous system, potentially modulating their activity. The isoindoline-1,3-dione core may act as a pharmacophore, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Compared to other isoindoline-1,3-dione or dihydroisoquinoline derivatives, 2-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoindoline-1,3-dione stands out due to its unique butynyl linker, which can influence its reactivity and binding properties.
List of Similar Compounds
Phthalimide Derivatives: Compounds with similar isoindoline-1,3-dione core.
Dihydroisoquinoline Derivatives: Compounds featuring the dihydroisoquinoline moiety but with different linkers or functional groups.
Butynyl-linked Compounds: Molecules with alkyne linkers connecting different functional groups or pharmacophores.
There you have it—a deep dive into the fascinating world of this compound. Is there anything else you'd like to explore?
Propiedades
IUPAC Name |
2-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20-18-9-3-4-10-19(18)21(25)23(20)13-6-5-12-22-14-11-16-7-1-2-8-17(16)15-22/h1-4,7-10H,11-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTSGHBFIWSRCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(4-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2359030.png)




![3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2359040.png)




![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2359047.png)



